(3-Fluoro-4-methylphenyl)methanesulfonyl chloride
Description
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Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCICNTNXWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and reactivity mechanisms of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride .
Executive Summary
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry for the introduction of the 3-fluoro-4-methylbenzylsulfonyl moiety. Unlike aryl sulfonyl chlorides (where sulfur is directly attached to the aromatic ring), this compound features a methylene bridge (
Physicochemical Profile
The following data establishes the core identity of the compound. Researchers should verify these parameters upon receipt of material to ensure structural integrity.
| Parameter | Value | Notes |
| Chemical Name | (3-Fluoro-4-methylphenyl)methanesulfonyl chloride | IUPAC / Systematic |
| CAS Number | 1341522-61-9 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 222.66 g/mol | Monoisotopic mass: ~222.0 |
| Physical State | Solid or semi-solid (low melting) | Tendency to hydrolyze to acid |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with protic solvents |
| Storage | 2–8°C, under Inert Gas ( | Moisture sensitive (Lachrymator) |
Structural Analysis
-
Fluorine Effect (C3): The fluorine atom at position 3 exerts an inductive withdrawing effect (
), increasing the acidity of the benzylic protons and modulating the lipophilicity ( ) of the final drug scaffold. -
Methyl Group (C4): Provides steric bulk and electron donation via hyperconjugation, balancing the electronic deficit created by the fluorine.
-
Sulfonyl Chloride Moiety: The electrophilic center.[1] The presence of the adjacent methylene group (
) makes the -protons acidic ( in sulfonamides), facilitating base-promoted functionalization.
Synthetic Pathways
The synthesis of benzylsulfonyl chlorides requires avoiding direct chlorosulfonation of the arene, which would typically yield the aryl sulfonyl chloride (substitution on the ring). The correct approach targets the benzylic position.
Protocol A: Oxidative Chlorination (The Thiourea Route)
This is the industry-standard method for converting benzyl halides to sulfonyl chlorides with high regioselectivity.
Mechanism:
-
Alkylation: Nucleophilic attack of thiourea on the benzyl halide forms an isothiouronium salt.
-
Oxidative Cleavage: Treatment with chlorine gas (or
-chlorosuccinimide) in water oxidizes the sulfur, cleaving the C-N bonds to yield the sulfonyl chloride.
Step-by-Step Workflow:
-
Precursor: Start with 4-(Chloromethyl)-2-fluorotoluene (also known as 1-(chloromethyl)-3-fluoro-4-methylbenzene).
-
Salt Formation: Reflux precursor (1.0 eq) with thiourea (1.1 eq) in ethanol for 3–5 hours. Isolate the isothiouronium hydrochloride salt via filtration.
-
Chlorination: Suspend the salt in water/DCM at 0°C. Sparge with
gas or add NCS (3.5 eq) portion-wise. -
Workup: Separate the organic layer immediately (to prevent hydrolysis), dry over
, and concentrate in vacuo.
Protocol B: Sulfonation of Benzyl Grignard (Alternative)
Used when the benzyl halide is unstable or for radiolabeling studies.
-
Formation of Grignard reagent from 3-fluoro-4-methylbenzyl chloride.
-
Capture with
to form the sulfinate. -
Oxidation with
(sulfuryl chloride) to the sulfonyl chloride.
Caption: Figure 1. The oxidative chlorination pathway via isothiouronium salt is the preferred synthetic route to avoid ring chlorination.
Reactivity & Mechanistic Nuances
As a Senior Scientist, it is critical to distinguish the reactivity of this benzyl sulfonyl chloride from standard aryl sulfonyl chlorides (e.g., Tosyl chloride).
The Sulfene Intermediate (E1cB Mechanism)
In the presence of tertiary amines (e.g., Triethylamine, DIPEA), benzylsulfonyl chlorides possessing
-
Implication: If you use a hindered base to catalyze sulfonamide formation, the reaction may proceed via the sulfene (elimination-addition) rather than direct
attack. -
Stereochemical Consequence: If the
-carbon were chiral (not the case here, but relevant for derivatives), this mechanism would racemize the center. -
Side Reactions: The sulfene can dimerize or be trapped by water to form the sulfonic acid more rapidly than expected.
Recommended Conditions for Sulfonamide Synthesis: To favor direct substitution and avoid sulfene-related side products:
-
Base: Use Pyridine (nucleophilic catalyst) or inorganic bases (
) in biphasic systems (Schotten-Baumann conditions). -
Temperature: Maintain
during addition.
Caption: Figure 2. Divergent reactivity pathways. The sulfene pathway (red) is unique to benzylsulfonyl chlorides and must be controlled.
Handling and Safety
-
Corrosivity: This compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It is corrosive to skin, eyes, and mucous membranes.[2]
-
Lachrymator: Like many benzyl halides and sulfonyl chlorides, it is a potent lachrymator. Handle only in a functioning chemical fume hood.
-
Decontamination: Spills should be treated with saturated sodium bicarbonate solution to neutralize acidity before disposal.
References
- King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Foundational text on Sulfene mechanism in benzylsulfonyl chlorides).
- Organic Syntheses. Methanesulfonyl Chloride Synthesis via Oxidative Chlorination. Coll. Vol. 4, p.693.
-
PubChem . Compound Summary for (3-Fluoro-4-methylphenyl)methanesulfonamide (Derivative). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Fluorinated Sulfonamide Scaffolds for Drug Discovery
[1]
Introduction: The Fluorine Effect in Medicinal Chemistry
In modern drug discovery, the sulfonamide moiety (
The strategic incorporation of fluorine into these scaffolds—either on the sulfonamide backbone (
Key Physicochemical Modulations
| Property | Effect of Fluorination | Medicinal Chemistry Implication |
| Acidity ( | Drastic Reduction. The electron-withdrawing nature of fluorine (inductive effect) stabilizes the nitrogen anion. | |
| Lipophilicity ( | Modulation. While ionization lowers | Enhances membrane permeability and blood-brain barrier (BBB) penetration compared to non-fluorinated polar groups. |
| Metabolic Stability | Blockade. C-F bonds are resistant to CYP450 oxidation. | Prevents rapid metabolic clearance; blocks "soft spots" on aromatic rings. |
| Conformation | Gauche Effect. | Fluorine can lock the sulfonamide side chain into specific bioactive conformations due to stereoelectronic effects. |
Strategic Overview: Classical vs. Modern Architectures
The synthesis of fluorinated sulfonamides has evolved from unstable acid chloride intermediates to robust, shelf-stable Sulfur(VI) Fluoride Exchange (SuFEx) hubs.
DOT Diagram: Synthetic Decision Tree
Caption: Decision matrix comparing classical sulfonyl chloride pathways against modern SuFEx methodologies for sulfonamide synthesis.
Application Note: The SuFEx Revolution
Context: Traditional sulfonyl chlorides (
Mechanism of Activation
Unlike chlorides, the S-F bond is strong. It requires a Lewis Acid or H-bond donor to activate the fluoride leaving group. The most robust modern protocol utilizes Calcium Triflimide [
Detailed Protocol 1: SuFEx-Enabled Synthesis of Fluorinated Sulfonamides
Objective: Synthesis of a library of diverse sulfonamides from a stable sulfonyl fluoride hub. Scope: Applicable to electron-rich, electron-poor, and heteroaryl sulfonyl fluorides.
Materials
-
Sulfonyl Fluoride Substrate: 1.0 equiv (Synthesized via DAST or commercially available)
-
Amine Partner: 1.2 equiv (Primary or Secondary amines)
-
Catalyst: Calcium Triflimide,
(5-10 mol%) -
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)
-
Solvent: Acetonitrile (
) or DCM.
Step-by-Step Workflow
-
Preparation of Reaction Mixture:
-
In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Sulfonyl Fluoride (0.5 mmol, 1.0 equiv) in Acetonitrile (2.0 mL).
-
Add DABCO (112 mg, 1.0 mmol, 2.0 equiv). Note: DABCO buffers the system and activates the amine.
-
-
Catalyst Addition:
-
Add
(15 mg, 0.025 mmol, 5 mol%). -
Observation: The solution should remain clear. If using amine salts, increase base equivalents.
-
-
Amine Addition:
-
Add the Amine (0.6 mmol, 1.2 equiv).
-
Seal the vial and stir at Room Temperature (25 °C) .
-
-
Monitoring (QC):
-
Monitor via LC-MS or TLC.
-
TLC Stain: Sulfonamides often stain well with PMA or Ninhydrin.
-
Reaction Time: Typically 1–4 hours. Highly hindered amines may require heating to 50 °C.
-
-
Work-up & Purification:
-
Dilute the mixture with EtOAc (10 mL) and wash with 1M HCl (to remove excess DABCO and amine).
-
Wash with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Self-Validating Checkpoints
-
LC-MS: Look for the disappearance of the
mass (often invisible in ESI+, check UV) and appearance of or of the sulfonamide. -
NMR: The starting material (
) shows a singlet around +65 ppm . The product (if no other F is present) will show no signal in this region. This is a definitive "Go/No-Go" check.
Detailed Protocol 2: Synthesis of Triflamides ( )
Objective: Installing the trifluoromethanesulfonyl (Triflyl) group. These are "Super-Sulfonamides" with high acidity (
Materials
-
Amine Substrate: 1.0 equiv (Aryl or Alkyl amine)
-
Triflic Anhydride (
): 1.1 equiv -
Base: Triethylamine (
) or Pyridine (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: -78 °C to 0 °C (Critical for selectivity)
Step-by-Step Workflow
-
Setup (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Add the Amine (1.0 mmol) and Base (2.5 mmol) in anhydrous DCM (5 mL).
-
Cool the mixture to -78 °C (Dry ice/Acetone bath). Causality:
is extremely electrophilic; low temperature prevents bis-triflylation ( ).
-
-
Reagent Addition:
-
Dilute
(1.1 mmol) in DCM (1 mL). -
Add dropwise to the amine solution over 10 minutes.
-
-
Reaction Progression:
-
Stir at -78 °C for 30 minutes.
-
Slowly warm to 0 °C over 1 hour. Do not heat to reflux.
-
-
Quench & Work-up:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Critical Wash: Wash organic layer with 1M HCl to remove unreacted amine and pyridine.
-
Dry over
and concentrate.
-
-
Purification:
-
Triflamides are acidic.[3] If using silica gel chromatography, add 1% Acetic Acid to the eluent to prevent streaking/sticking to the silica.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (SuFEx) | Inactive S-F bond (sterics). | Increase |
| Bis-Sulfonylation | Excess electrophile. | In Protocol 2 ( |
| Hydrolysis ( | Wet solvents. | Use anhydrous solvents.[4] For SuFEx, this is less critical, but for |
| Purification Loss | Product sticking to column. | Fluorinated sulfonamides are acidic.[3] Use neutral alumina or acidified silica (1% AcOH). |
Visualizing the SuFEx Mechanism
Understanding the calcium-mediated activation is vital for troubleshooting difficult substrates.
Caption: Mechanistic pathway of Calcium Triflimide activated SuFEx. The Ca(II) Lewis acid weakens the S-F bond, facilitating amine attack.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Mahajan, J. P., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [Link]
Topic: Optimizing Base Selection for (3-Fluoro-4-methylphenyl)methanesulfonyl Chloride Coupling Reactions
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is a key intermediate in synthesizing complex molecules within pharmaceutical and agrochemical research. The successful coupling of this sulfonyl chloride with nucleophiles, typically primary or secondary amines and alcohols, is fundamental to its utility. This reaction, which forms sulfonamides and sulfonate esters respectively, is critically dependent on the choice of base. The base serves not only to neutralize the hydrochloric acid byproduct but also to modulate reaction kinetics and suppress side-product formation. This document provides a comprehensive guide to understanding the critical parameters for base selection, offering a systematic approach to optimizing reaction conditions. Detailed protocols for screening bases and a model coupling reaction are provided to empower researchers in achieving high-yield, clean conversions.
Introduction: The Critical Role of the Base
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, is a cornerstone of modern organic synthesis.[1][2] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophile, leading to the displacement of the chloride leaving group.[3] This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the nucleophile or the desired product and to drive the reaction to completion.[4]
The choice of base is therefore not a trivial matter. An ideal base should:
-
Efficiently scavenge the generated HCl.
-
Not compete with the primary nucleophile in reacting with the sulfonyl chloride.
-
Not promote undesirable side reactions, such as elimination or decomposition of starting materials.
-
Be compatible with the chosen solvent and reaction temperature.
The steric and electronic properties of the base, its pKa, and its nucleophilicity all play crucial roles. For a sterically accessible substrate like (3-Fluoro-4-methylphenyl)methanesulfonyl chloride, the choice of base is primarily dictated by the nature of the nucleophile and the desired reaction conditions.
Mechanistic Considerations for Base Selection
The sulfonylation reaction proceeds via a nucleophilic substitution at the sulfur center. The base's primary role is to accept the proton from the nucleophilic species after it has attacked the sulfonyl chloride, thereby neutralizing the generated acid.
Sources
Application Note: Preparation of Sulfonate Esters from (3-Fluoro-4-methylphenyl)methanesulfonyl chloride
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for synthesizing sulfonate esters using (3-Fluoro-4-methylphenyl)methanesulfonyl chloride .
Unlike standard arenesulfonyl chlorides (e.g., Tosyl chloride), this reagent is a benzylsulfonyl chloride derivative. This structural distinction dictates a unique reactivity profile—specifically the potential for sulfene intermediates —which necessitates precise control over reaction conditions to prevent side reactions like oligomerization or hydrolysis.
)Introduction & Mechanistic Rationale
The synthesis of sulfonate esters from (3-Fluoro-4-methylphenyl)methanesulfonyl chloride involves the coupling of an alcohol (
The Structural Challenge
The starting material contains a methylene linker (
-
Acidity: The electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the 3-Fluorine substituent on the aromatic ring, renders the benzylic protons significantly acidic (
). -
Reactivity: In the presence of a base (e.g., Triethylamine), the reagent undergoes E1cB-like elimination to form a highly reactive Sulfene intermediate (
), rather than direct nucleophilic attack at the sulfur atom.
Mechanistic Pathway
Understanding this pathway is critical because the Sulfene intermediate is highly electrophilic. If the alcohol is not immediately available to trap it, the sulfene can polymerize or react with moisture.
Figure 1: The dominant Sulfene elimination-addition mechanism for benzylsulfonyl chlorides.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Key Considerations |
| (3-Fluoro-4-methylphenyl)methanesulfonyl chloride | 1.1 – 1.2 | Electrophile | Moisture sensitive; hydrolyzes to sulfonic acid. |
| Target Alcohol (R-OH) | 1.0 | Nucleophile | Dry thoroughly (azeotrope with toluene if needed). |
| Triethylamine ( | 1.5 – 2.0 | Base | Scavenges HCl; promotes sulfene formation. |
| DMAP | 0.1 (Cat.) | Catalyst | Optional; accelerates alcohol addition. |
| Dichloromethane (DCM) | Solvent | [0.1 M] | Must be anhydrous. |
Standard Operating Procedure (SOP)
Objective: Maximize capture of the transient sulfene species by the alcohol while minimizing hydrolysis.
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add the Alcohol (1.0 equiv) and Anhydrous DCM (concentration ~0.2 M relative to alcohol).
-
Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv) .
-
Cool the mixture to 0°C using an ice/water bath.
-
Note: Pre-mixing the base and alcohol ensures that as soon as the sulfene is generated in the next step, the nucleophile is ready to trap it.
-
Step 2: Addition of Sulfonyl Chloride
-
Dissolve (3-Fluoro-4-methylphenyl)methanesulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM in a separate vial.
-
Add this solution dropwise to the stirred alcohol/base mixture at 0°C over 15–20 minutes.
-
Critical Control Point: Rapid addition causes a spike in sulfene concentration. If the local concentration of sulfene exceeds the rate of alcohol capture, oligomerization (dimerization of the sulfene) may occur. Dropwise addition maintains a low steady-state concentration of the reactive intermediate.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at 0°C for 30 minutes , then remove the ice bath and warm to Room Temperature (RT) .
-
Stir for 2–4 hours.
-
Monitor via TLC/LC-MS: Look for the disappearance of the alcohol. The sulfonyl chloride is usually in excess and may remain visible or hydrolyze on the TLC plate.
Step 4: Workup & Isolation
-
Quench: Add saturated aqueous
or water to the reaction mixture. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
). -
Wash: Wash the combined organic layers sequentially with:
-
1M HCl (to remove excess pyridine/TEA and DMAP).
-
Saturated
(to remove any hydrolyzed sulfonic acid). -
Brine (saturated NaCl).
-
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and evaporate the solvent under reduced pressure (
).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for sulfonate ester synthesis.
Optimization & Troubleshooting
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered Alcohol | Sulfene hydrolysis or decomposition before trapping. | Ensure strictly anhydrous DCM. Increase Sulfonyl Chloride equivalents (up to 1.5 eq). |
| Unknown Impurities (Oligomers) | Addition of reagents was too fast. | Slow down the addition of Sulfonyl Chloride.[1][2] Dilute the reaction further. |
| Starting Material Hydrolysis | Moisture in reagents. | Use fresh bottle of Sulfonyl Chloride; check appearance (should be white/pale yellow solid, not oily/wet). |
Alternative Base ("Inverse Addition")
If the standard protocol yields significant side products, switch to Inverse Addition :
-
Dissolve Alcohol and Sulfonyl Chloride in DCM at -10°C.
-
Add the Base (Et3N) dropwise.
-
Rationale: This keeps the base concentration low, generating the sulfene only when the alcohol is immediately present in high local concentration.
-
Characterization (Expected Data)
Upon successful synthesis, the (3-Fluoro-4-methylphenyl)methanesulfonate ester will exhibit distinct NMR signatures.
-
NMR (CDCl3):
-
Benzylic Protons (
): Look for a singlet (or AB quartet if chiral center nearby) around 4.2 – 4.5 ppm . This is the diagnostic peak for benzyl sulfonates. -
Aromatic Region: Multiplets corresponding to the 1,3,4-substituted ring (
6.9 – 7.5 ppm). -
Methyl Group: Doublet (due to F-coupling) or singlet around
2.3 ppm . -
Ester Protons (
): Shifted downfield relative to the starting alcohol (typically +0.5 to +1.0 ppm shift).
-
-
NMR:
-
Single peak around
-110 to -120 ppm (typical for aryl fluorides).
-
References
-
King, J. F., et al. "The Mechanism of Hydrolysis of Phenylmethanesulfonyl Chloride." Canadian Journal of Chemistry, vol. 57, no. 24, 1979. Link (Describes the sulfene elimination-addition pathway for benzylsulfonyl chlorides).
-
Organic Syntheses. "Benzenesulfonyl Chloride." Org.[3][4][5][6] Synth. 1921, 1,[4] 21. Link (Foundational protocols for handling sulfonyl chlorides).
-
Thermo Fisher Scientific. "3-Fluoro-4-methylbenzenesulfonyl chloride Product Specifications." Link (Safety and physical property data).
-
BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link (General reactivity profiles).
-
PubChem. "(3-Fluoro-4-methylphenyl)methanesulfonamide (Related Compound Data)." Link (Structural analogs and safety data).
Sources
Troubleshooting & Optimization
Technical Support Center: (3-Fluoro-4-methylphenyl)methanesulfonyl chloride
A Senior Application Scientist's Guide to Minimizing Hydrolysis and Ensuring Experimental Success
Welcome to the technical support center for (3-Fluoro-4-methylphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this valuable synthetic intermediate. As a highly reactive sulfonyl chloride, its efficacy in sulfonylation reactions is directly tied to the rigorous exclusion of water. This guide moves beyond simple instructions to explain the causality behind best practices, empowering you to troubleshoot issues and optimize your synthetic outcomes.
Core Principles: Understanding the Inherent Reactivity
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is a potent electrophile, a characteristic that makes it highly effective for creating sulfonamides and sulfonate esters.[1] The sulfur atom is rendered significantly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This makes it a prime target for nucleophiles. While this reactivity is desirable for your intended reaction (e.g., with an amine or alcohol), it also makes the compound exquisitely sensitive to unintended nucleophiles, with water being the most ubiquitous and problematic.
The reaction with water, or hydrolysis, is the most common decomposition pathway for sulfonyl chlorides.[2] It proceeds via a nucleophilic attack by a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] This irreversible reaction yields the corresponding (3-Fluoro-4-methylphenyl)methanesulfonic acid and hydrochloric acid (HCl), consuming your reagent and complicating your reaction mixture.[3]
Caption: Proposed mechanism for the hydrolysis of a sulfonyl chloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The underlying cause often traces back to the premature hydrolysis of the sulfonyl chloride.
Q1: My sulfonylation reaction resulted in a very low yield, with a significant amount of unreacted starting amine/alcohol. What went wrong?
This is a classic symptom of using a hydrolyzed or partially hydrolyzed sulfonyl chloride.
-
Causality: If the (3-Fluoro-4-methylphenyl)methanesulfonyl chloride was exposed to moisture before or during the reaction, it would have converted to the corresponding sulfonic acid. Sulfonic acids are unreactive towards amines or alcohols under typical sulfonylation conditions, meaning no desired product can be formed. Furthermore, the generated HCl byproduct will protonate your nucleophile (especially amines), rendering it inactive.
-
Investigative Steps:
-
Check Your Starting Material: Before running a large-scale reaction, perform a small-scale "quench test." Dissolve a small amount of the sulfonyl chloride in anhydrous dichloromethane (DCM) and add a test nucleophile (e.g., a drop of benzylamine). Monitor by TLC or LC-MS. If you do not see rapid and near-complete conversion to the sulfonamide, your sulfonyl chloride stock has likely degraded.
-
Review Your Procedure: Did you use an anhydrous solvent? Was all glassware oven- or flame-dried immediately before use? Was the reaction run under an inert atmosphere (Nitrogen or Argon)?[2] Even minor lapses in anhydrous technique can lead to significant hydrolysis.
-
Q2: My reaction mixture shows a highly polar byproduct at the TLC baseline, and my crude NMR looks messy. Could this be from degradation?
Yes, this is highly indicative of hydrolysis.
-
Causality: The product of hydrolysis, (3-Fluoro-4-methylphenyl)methanesulfonic acid, is a strong acid and thus extremely polar. In typical normal-phase chromatography systems (e.g., silica gel with ethyl acetate/hexanes), it will not migrate from the baseline. Its presence in the crude product mixture can complicate purification and affect NMR spectra. The other byproduct, HCl, is a gas but can form hydrochloride salts with basic compounds in your mixture, further complicating analysis.
-
Confirmation: The sulfonic acid can often be detected by LC-MS. Additionally, washing the crude organic extract with water should remove this polar impurity, leading to a cleaner TLC and NMR spectrum (though your yield will still be low).
Q3: I am getting inconsistent results between batches, even when I follow the same procedure. Why?
Inconsistency often points to variable moisture contamination.
-
Causality: The primary source of variability is often atmospheric moisture. Running a reaction on a dry winter day versus a humid summer day can have a dramatic effect if your anhydrous technique is not impeccable. Similarly, opening and closing the reagent bottle multiple times can introduce enough moisture to degrade the remaining stock over time.
-
Solution Workflow:
Caption: Decision workflow for troubleshooting inconsistent reaction results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (3-Fluoro-4-methylphenyl)methanesulfonyl chloride?
Proper storage is the first line of defense against hydrolysis.[4]
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle with a PTFE-lined cap. | Ensures a tight, non-reactive seal.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Excludes atmospheric moisture. |
| Location | A cool, dry, well-ventilated area away from direct sunlight.[4][5] | Minimizes thermal decomposition and ambient moisture exposure. |
| Segregation | Store away from incompatible materials like bases, strong oxidizing agents, and alcohols.[4][6] | Prevents accidental reaction and degradation. |
Q2: How should I handle the reagent when setting up a reaction?
Handle the reagent swiftly and deliberately in an anhydrous environment.
-
Ideal Method: Use a glovebox or glove bag to weigh and dispense the solid.
-
Alternative Method: If a glovebox is unavailable, open the bottle under a positive pressure of inert gas. Quickly weigh the required amount into a dry, tared flask, and immediately seal the flask and the reagent bottle. Adding the reagent as a solution in an anhydrous solvent via a gas-tight syringe is a highly reliable technique.
Q3: My reaction requires a base. Which one should I choose?
The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl.[3] This acid must be neutralized.
-
For Amine Nucleophiles: Use at least two equivalents of the amine substrate. The first equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl. Alternatively, use one equivalent of the valuable amine and one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine.
-
For Alcohol Nucleophiles: Alcohols are less basic and cannot effectively neutralize HCl. A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is mandatory.
Q4: How can I perform an aqueous work-up without significant product loss or hydrolysis of unreacted starting material?
If an aqueous work-up is unavoidable, the key is to be cold and fast .[2]
-
Procedure: Quench the reaction by pouring it into a flask containing a rapidly stirred mixture of ice-cold water or brine and the extraction solvent (e.g., DCM or ethyl acetate).
-
Rationale: The low temperature slows the rate of hydrolysis. The immediate presence of an organic solvent ensures that the desired product is quickly extracted away from the aqueous phase, minimizing its contact time with water.[7] Separate the layers promptly.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Sulfonylation
This protocol outlines a robust method for reacting (3-Fluoro-4-methylphenyl)methanesulfonyl chloride with a generic amine nucleophile.
-
Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, stir bar, addition funnel) in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM, water content <50 ppm). Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve (3-Fluoro-4-methylphenyl)methanesulfonyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to the addition funnel via cannula or a dry syringe.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. Maintain the low temperature throughout the addition to control any exotherm.[2]
-
Monitoring: Allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring its progress by TLC or LC-MS.
-
Work-up: Once complete, pour the reaction mixture into ice-cold 1M HCl(aq) and extract promptly with DCM. Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Protocol 2: Titrimetric Assay for Sulfonyl Chloride Purity
This classical method provides a cost-effective way to determine the active content of your sulfonyl chloride.[8]
-
Sample Preparation: Accurately weigh approximately 200 mg of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride into a 250 mL Erlenmeyer flask.
-
Reaction: Add 20 mL of THF and 20 mL of a 2M solution of a primary amine (e.g., butylamine) in THF. Stopper the flask, swirl to mix, and let it stand for 10 minutes to ensure complete reaction.
-
Titration: Add 50 mL of deionized water and a few drops of phenolphthalein indicator. Titrate the excess unreacted amine with a standardized solution of 0.5M HCl until the pink color disappears.
-
Blank Titration: Perform a blank titration using the same volumes of reagents but without the sulfonyl chloride.
-
Calculation: The purity of the sulfonyl chloride is calculated based on the difference in the volume of HCl titrant required for the blank and the sample.
References
-
Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Britannica. Sulfonyl chloride | chemical compound.
-
HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
-
Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
-
NOAA. SULFURYL CHLORIDE - CAMEO Chemicals.
-
Wikipedia. Sulfuryl chloride.
-
Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
-
Yufeng. Sulfonyl Chlorides/Fluorides.
-
Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
-
Benchchem. A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article).
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
ALLPCB. How to Handle Moisture-Sensitive Components During Assembly.
-
Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure.
-
Reddit. Storage handling for Chemical - methane sulfonyl chloride : r/chemistry.
-
CymitQuimica. (3-Fluoro-4-methylphenyl)methanesulfonyl chloride.
-
Taylor & Francis. Methanesulfonyl chloride – Knowledge and References.
-
PubChem. (3-Fluoro-4-methylphenyl)methanesulfonamide | C8H10FNO2S | CID 63648807.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Fluorinated Sulfonamide Synthesis
Welcome to the technical support center for fluorinated sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining high yields in their reactions. The introduction of fluorine into either the sulfonyl or amine moiety can significantly alter reactivity, often leading to frustratingly low yields. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction between a sulfonyl fluoride and a fluorinated amine is not proceeding or is extremely slow. What is the likely cause?
A1: The primary reason for a stalled or sluggish reaction is the combination of two relatively unreactive partners. Sulfonyl fluorides are inherently more stable and less electrophilic than their sulfonyl chloride counterparts.[1][2] When this is paired with a fluorinated amine, which is a poor nucleophile due to the electron-withdrawing effects of the fluorine atoms, the reaction barrier can be very high.[3]
Q2: How can I activate the sulfonyl fluoride to improve my reaction rate and yield?
A2: Activation of the sulfonyl fluoride is often essential for successful coupling with weakly nucleophilic amines.[1][4] The most effective strategy is the use of a Lewis acid to increase the electrophilicity of the sulfur atom.
-
Mechanism of Activation: The Lewis acid coordinates to the oxygen or fluorine atoms of the sulfonyl fluoride, withdrawing electron density and making the sulfur atom more susceptible to nucleophilic attack.[2]
-
Recommended Protocol: The use of calcium triflimide [Ca(NTf2)2] has been demonstrated to be a robust and versatile method for activating a wide range of sulfonyl fluorides.[1][2][4] It is generally more effective than other Lewis acids due to its good solubility in organic solvents.[4]
Experimental Protocol 1: Ca(NTf2)2-Mediated Synthesis of Fluorinated Sulfonamides
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated amine (2.0 equivalents) and calcium triflimide (1.0 equivalent).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.
-
Stir the mixture until the solids are dissolved.
-
Add the sulfonyl fluoride (1.0 equivalent).
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 24 hours).[1][4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water to remove the calcium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q3: I am using a sulfonyl chloride, but my yields are still low when reacting with a fluorinated aniline. What should I check?
A3: Even with the more reactive sulfonyl chlorides, low nucleophilicity of the fluorinated amine can be a major hurdle. Additionally, several other factors related to the sulfonyl chloride itself can lead to low yields.[5][6]
-
Instability of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[5][6] Always use freshly opened or properly stored sulfonyl chloride and ensure all glassware and solvents are anhydrous.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to scavenge the HCl byproduct but should not react with the sulfonyl chloride. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.[5] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to assist in the sulfonylation of weak nucleophiles.[7]
-
Suboptimal Temperature: While many sulfonamide syntheses are started at 0 °C and allowed to warm to room temperature, weakly reactive partners may require heating to proceed to completion.[5] It is advisable to monitor the reaction by TLC to find the optimal temperature and time.
Diagram: Troubleshooting Low Yields in Fluorinated Sulfonamide Synthesis
Caption: A decision tree to guide troubleshooting for low yields.
Q4: My TLC analysis shows multiple spots. What are the likely side reactions?
A4: The formation of multiple products is a common problem. Here are some likely side reactions and how to mitigate them:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, any water in the reaction will convert your sulfonyl chloride to sulfonic acid, which will appear as a baseline spot on a silica TLC plate. Solution: Ensure strictly anhydrous conditions.[5][6]
-
Over-sulfonylation (for primary amines): If your primary amine has other nucleophilic sites, or if the reaction conditions are too harsh, you might see di-sulfonylation. Solution: Use a 1:1 stoichiometry of amine to sulfonyl halide and add the sulfonyl halide slowly to the amine solution at a low temperature (e.g., 0 °C).[5]
-
Reaction with Solvent or Base: Nucleophilic solvents or bases (like pyridine in some cases) can compete with your desired amine. Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and an inert solvent like dichloromethane (DCM) or acetonitrile.[5]
Q5: I'm having difficulty purifying my fluorinated sulfonamide. It's a sticky solid or oils out during recrystallization. What can I do?
A5: Purification of fluorinated compounds can be challenging due to their unique solubility properties.
-
Sticky Solid: This often indicates the presence of impurities. Try washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
-
Oiling Out: This happens when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are present.
-
Solution 1: Change the solvent system for recrystallization. A mixture of solvents (e.g., ethyl acetate/hexanes or DCM/pentane) can be effective.
-
Solution 2: If recrystallization fails, column chromatography is the best alternative. Due to the fluorine content, your compound may be less polar than expected. Start with a less polar eluent system.
-
Data Summary and Protocols
Table 1: Comparison of General Reaction Conditions
| Parameter | Sulfonyl Chloride Method | Ca(NTf2)2-Activated Sulfonyl Fluoride Method |
| Electrophile | R-SO₂Cl (highly reactive) | R-SO₂F (stable, requires activation) |
| Typical Amine | Primary or Secondary | Effective even with weakly nucleophilic/fluorinated amines |
| Key Reagent | Base (e.g., Pyridine, TEA) | Lewis Acid (e.g., Ca(NTf2)₂) |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | tert-Amyl alcohol, other sterically hindered alcohols |
| Temperature | 0 °C to reflux | Typically elevated (e.g., 60 °C) |
| Key Limitation | Moisture sensitivity, potential side reactions | Requires activation for unreactive partners |
Diagram: General Reaction Scheme
Caption: General synthesis of a fluorinated sulfonamide.
Experimental Protocol 2: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the fluorinated amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) to the stirred solution.
-
In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be required.
-
Once complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
References
-
A method using calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate sulfonyl fluorides toward nucleophilic addition with amines is described. The reaction converts a wide array of sterically and electronically diverse sulfonyl fluorides and amines into the corresponding sulfonamides in good yield. (Source: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH, [Link])
-
Perfluorooctanesulfonamides have been synthesized industrially from perfluorooctanesulfonyl fluoride by reaction with a suitable primary or secondary amine. (Source: Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC, [Link])
-
The direct catalytic reductive amination of amides remains a challenging transformation, particularly when using weakly nucleophilic amines. (Source: Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals - ACS Publications, [Link])
-
A simple method for the synthesis of sulfonyl fluorides from secondary sulfonamides is described using diethylaminosulfur trifluoride (DAST). (Source: Mild and Efficient Synthesis of Sulfonyl Fluorides from Sulfonamides Enabled by Diethylaminosulfur Trifluoride - ResearchGate, [Link])
-
The most common method toward sulfonyl fluorides is a reaction between sulfonyl chlorides and a fluoride anion. (Source: An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Publications, [Link])
-
A simple and practical synthesis of sulfonyl fluorides from sulfonamides is reported, capitalizing on the formation of the sulfonyl chloride and subsequent in situ conversion to the sulfonyl fluoride. (Source: Synthesis of Sulfonyl Fluorides from Sulfonamides - OUCI, [Link])
-
Existing methods for synthesizing sulfonamides from sulfonyl fluorides typically involve using a strong base/nucleophile, a vast excess of the amine component, and/or extended periods of heating due to the reduced reactivity of sulfonyl fluorides. (Source: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications, [Link])
-
A broad-spectrum, catalytic method has been developed for the synthesis of sulfonamides from sulfonyl fluorides using a combination of 1-hydroxybenzotriazole (HOBt) and silicon additives. (Source: A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates - ChemRxiv, [Link])
-
A direct method for the synthesis of sulfonyl fluorides from sulfonamides consists of forming sulfonyl chlorides from sulfonamides through activation with a pyrylium tetrafluoroborate (Pyry-BF4) and MgCl2, and subsequent in-situ conversion to sulfonyl fluorides. (Source: Synthetic Routes to Arylsulfonyl Fluorides - MDPI, [Link])
-
4-Dimethylaminopyridine (DMAP) has been reported to assist in the sulfonylation of weak nucleophiles such as sterically hindered amines. (Source: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - Beilstein Journals, [Link])
-
A method using calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate sulfonyl fluorides toward nucleophilic addition with amines is described. (Source: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB, [Link])
-
The conversion of sulfonyl chlorides into more robust sulfonyl fluorides has recently attracted a lot of attention. (Source: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, [Link])
-
The electron-withdrawing oxygen in morpholine reduces its nucleophilicity compared to piperidine. (Source: Nucleophilicity Trends of Amines - Master Organic Chemistry, [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. theballlab.com [theballlab.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
Technical Support Center: Storage and Handling of Moisture-Sensitive Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently seen promising syntheses derailed not by complex reaction mechanisms, but by something far more fundamental: the slow, insidious degradation of a key reagent. Sulfonyl chlorides are a cornerstone of modern organic synthesis, valued for their ability to form sulfonamides and sulfonate esters. However, their utility is directly linked to their reactivity, which also makes them exceptionally sensitive to moisture. This guide moves beyond simple procedural lists to explain the why behind each recommendation, empowering you to not only follow protocols but to diagnose and solve problems as they arise.
Section 1: The Chemistry of Degradation - Why Moisture is the Enemy
The central challenge in handling sulfonyl chlorides is their susceptibility to hydrolysis. This is not a passive process but an active chemical reaction that irreversibly consumes your reagent and introduces problematic impurities.
The Mechanism of Hydrolysis: The process begins when a water molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, a good leaving group, resulting in the formation of the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1][2] This reaction is often exothermic and the generation of corrosive HCl gas can lead to pressure buildup in sealed containers.[3][4]
RSO₂Cl + H₂O → RSO₃H + HCl [1]
The consequences of hydrolysis extend throughout your experimental workflow:
-
Reduced Reagent Purity: The active sulfonyl chloride is consumed, leading to inaccurate stoichiometry in your reactions.
-
Yield Loss: The presence of sulfonic acid, the hydrolysis byproduct, is a frequent cause of low yields, particularly as it is often water-soluble and lost during aqueous workups.[5]
-
Safety Hazards: The buildup of HCl gas can create a corrosive atmosphere and cause a container to become pressurized.[1]
Caption: The hydrolysis pathway of a sulfonyl chloride.
Section 2: Frequently Asked Questions (FAQs) - At-a-Glance Guide
Q1: I just received a new bottle of a sulfonyl chloride. What is the correct storage procedure?
A1: Proper initial storage is critical to maximizing the shelf-life of the reagent. The goal is to create a multi-barrier defense against moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6] For many, 2-8°C is recommended.[6] | Minimizes thermal degradation and slows the rate of any potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6][7] | Prevents exposure to ambient atmospheric moisture, the primary cause of degradation.[1] |
| Container | Keep in the original, tightly sealed, moisture-proof container.[4][6] | The manufacturer's packaging is designed and tested for stability. Avoid metal containers which can corrode.[6] |
| Location | Designate a well-ventilated, corrosives-compatible area away from incompatible materials (bases, oxidizers, etc.).[4][6] | Ensures safety in case of a leak and prevents accidental reactions. |
Q2: What are the visible signs that my sulfonyl chloride has degraded?
A2: Visual inspection is your first line of defense. A noticeable color change to yellow or brown can indicate decomposition.[3] For liquid sulfonyl chlorides, the presence of solid precipitates (the corresponding sulfonic acid) is a clear red flag. For solids, a clumpy or "wet" appearance is a sign of moisture absorption. If you open a container and notice a sharp, acidic smell of HCl that is stronger than expected or see fuming, hydrolysis has likely occurred.
Q3: My liquid sulfonyl chloride has solidified in the refrigerator. Can I still use it?
A3: This may not be a sign of degradation. Some sulfonyl chlorides have melting points near or above standard refrigeration temperatures (2-8°C). Check the material's physical properties. If the melting point is in this range, you can gently warm the bottle to room temperature (or slightly above) to melt the contents before use. However, if the solid does not re-dissolve into a clear liquid upon warming or if solid remains suspended, it is likely the sulfonic acid byproduct, and the reagent's purity is compromised.
Q4: The reagent has a slight yellow tint but is otherwise clear. Is it still usable?
A4: While a perfectly colorless reagent is ideal, a slight discoloration may not significantly impact all reactions, especially for robust applications.[3] However, for sensitive, high-stakes syntheses (e.g., late-stage drug development), this indicates the presence of impurities. The best course of action is to either purify the reagent or use a fresh, colorless lot. If you must proceed, run a small-scale test reaction first to validate its performance.
Section 3: Troubleshooting Experimental Failures
Scenario 1: My sulfonylation reaction has a very low yield, and I suspect the starting material is compromised.
This is a classic and costly problem. Before expending more time and resources, you must validate your reagent. The following workflow will guide your diagnosis.
Caption: Decision workflow for a suspect sulfonyl chloride reagent.
Analytical Verification: To definitively assess purity, use one of the following methods:
-
¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or acetone-d₆.[8] Look for the characteristic peaks of your sulfonyl chloride. The presence of new, broad peaks may indicate the sulfonic acid. While ¹H NMR may not perfectly distinguish the acid from the chloride, it will reveal other organic impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing purity.[8] Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide by reacting a sample with a simple amine (e.g., diethylamine) prior to injection can provide a more reliable result.[8]
-
Melting Point: For solids, a melting point that is broad or depressed compared to the literature value is a strong indicator of impurities.[9]
Scenario 2: My yield drops significantly after the aqueous workup.
Causality: This issue strongly suggests that your product, not just your starting material, is hydrolyzing during the workup. Many sulfonyl chloride products are themselves moisture-sensitive. The longer they are in contact with water, especially at neutral or basic pH, the more will convert to the corresponding sulfonic acid, which is then lost to the aqueous layer.[5]
Solution:
-
Work Cold and Fast: Perform all aqueous quenching and extractions in an ice bath (0-5 °C).[5] Do not let layers sit for extended periods. Separate the organic layer as quickly as possible.
-
Use Brine: Use a saturated NaCl solution (brine) for the final wash. It helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.[5]
-
Consider a Non-Aqueous Workup: If the product is extremely sensitive, avoid water altogether. Quench the reaction with a suitable non-aqueous reagent, filter any salts that form, and proceed directly to solvent removal or purification.
Section 4: Core Protocols for Ensuring Experimental Success
Protocol 1: Setting Up a Moisture-Free Reaction
This protocol details the use of standard inert atmosphere techniques to prevent reagent degradation during the reaction setup.
Caption: Workflow for setting up a moisture-free reaction.
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, addition funnel, condenser, etc.) and stir bars in an oven at >120°C for at least 4 hours (overnight is best).[7][10]
-
Assembly: Assemble the apparatus immediately after removing it from the oven, using a thin film of grease on all ground-glass joints. Clamp it securely.[10][11]
-
Inerting the Atmosphere: Immediately begin flushing the system with a steady stream of dry nitrogen or argon via a gas inlet adapter. Use an exit needle (e.g., through a septum) to vent the air. Allow the system to flush for at least 5-10 minutes as it cools to room temperature.[11][12]
-
Solvent Addition: Use only anhydrous solvents. Transfer the solvent from a sealed bottle (e.g., a Sure/Seal™ bottle) to your reaction flask using a dry syringe or a cannula (double-tipped needle).[11]
-
Reagent Addition (Liquid): For liquid sulfonyl chlorides, use a dry, nitrogen-flushed syringe.[13] Withdraw the required volume from the reagent bottle, pull a small "buffer" of nitrogen into the syringe before removing it from the bottle, and transfer it to your reaction flask.[12][13]
-
Reagent Addition (Solid): For solid sulfonyl chlorides, briefly remove the septum or stopper and add the solid via a powder funnel while maintaining a high positive flow of inert gas into the flask to prevent air ingress.
Protocol 2: Safe Quenching of Unreacted Sulfonyl Chlorides
This procedure is for neutralizing the reactivity of a sulfonyl chloride at the end of a reaction or for disposing of excess reagent.
CAUTION: This process is exothermic and releases gas. It must be performed in a chemical fume hood with appropriate PPE.[3]
-
Prepare the Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a stirred 1 M solution of sodium bicarbonate (NaHCO₃) in water. Place this flask in an ice bath and allow it to cool to 0-5 °C.[3]
-
Cool the Reaction Mixture: If possible, cool your reaction mixture in a separate ice bath.
-
Slow Addition: Using a dropping funnel or syringe, add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold, vigorously stirred bicarbonate solution.[3]
-
Control the Rate: The hydrolysis will generate HCl, which then reacts with the bicarbonate to produce CO₂ gas, causing effervescence.[3] Maintain a slow addition rate to keep the foaming and temperature under control.
-
Ensure Complete Quench: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Disposal: The neutralized mixture can now be separated, and the aqueous and organic layers can be disposed of in the appropriate hazardous waste containers.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
-
King, J. F., & Dueck, R. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 48(10), 1549-1557. [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]
-
ResearchGate. (n.d.). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Strategies for Removing Sulfonic Acid Byproducts
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet challenging task of removing sulfonic acid byproducts from reaction mixtures. Sulfonic acids, whether they are unreacted starting materials, reagents (e.g., p-toluenesulfonic acid), or side products, can complicate downstream processes and compromise the purity of your target compound. Their strong acidity and high polarity demand specific purification strategies.[1]
This guide is structured to provide both foundational knowledge through our FAQs and targeted solutions in the Troubleshooting section. We will delve into the causality behind experimental choices to empower you to adapt and optimize these methods for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing sulfonic acid byproducts?
There are four principal strategies, each with distinct advantages depending on the properties of your desired compound and the reaction mixture:
-
Precipitation & Recrystallization: This method manipulates the solubility of the sulfonic acid or the desired product. By converting the sulfonic acid to a salt (or vice-versa) or by changing the solvent system, one component can often be selectively precipitated.[2][3] A common technique is "salting out," where adding a large amount of an inorganic salt decreases the solubility of the organic sulfonate salt, causing it to precipitate.[3]
-
Liquid-Liquid Extraction (LLE): This technique exploits the differential solubility of components between two immiscible liquid phases, typically an aqueous and an organic phase. Since sulfonic acids are strong acids, their charge state can be easily controlled by adjusting the pH, which dictates which phase they will favor.[1]
-
Chromatography: For high-purity applications, chromatography is often essential.
-
Ion-Exchange Chromatography (IEX): This is a highly effective method that separates molecules based on their charge. A basic anion exchange resin can bind the anionic sulfonate, allowing a neutral or cationic product to pass through.[2][4]
-
Reversed-Phase Chromatography: While less common for such polar compounds, reversed-phase (e.g., C18) can be used, particularly for desalting or for sulfonic acids with significant hydrophobic character.[4][5] The use of pH modifiers or buffers in the mobile phase is typically required.[5]
-
-
Scavenger Resins: These are polymer-bound reagents that selectively react with and bind certain functional groups. To remove acidic sulfonic acid byproducts, a basic scavenger resin (e.g., with amine functional groups) is used. The resin-bound byproduct is then simply removed by filtration, streamlining the workup process.
Q2: How do I select the best purification strategy for my specific mixture?
The optimal strategy depends on the properties of your desired product, the sulfonic acid byproduct, and the scale of your reaction. The following decision tree provides a logical framework for making this choice.
Sources
Technical Support Center: Temperature Control for Exothermic Sulfonyl Chloride Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal challenges associated with sulfonyl chloride additions. Our goal is to move beyond simple procedural lists and offer a resource that explains the fundamental causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding the Exotherm
Q1: Why are reactions involving sulfonyl chlorides and amines so exothermic?
The significant exothermicity of this reaction stems from the high electrophilicity of the sulfonyl chloride functional group. The sulfur atom is rendered highly electron-deficient by three strongly electron-withdrawing groups: two oxygen atoms and a chlorine atom.[1] This makes it a prime target for nucleophilic attack by primary or secondary amines.[1] The reaction, which forms a stable sulfonamide S-N bond and releases hydrochloric acid (HCl), is thermodynamically very favorable.[2][3] Heat flow calorimetry studies have quantified these strong exotherms, highlighting the potential for adiabatic temperature rises of over 100°C if not properly controlled.[4]
Q2: What are the primary risks of an uncontrolled exotherm during a sulfonyl chloride addition?
The principal risk is a runaway reaction .[5] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the solvent to boil violently and, in severe cases, leading to reactor over-pressurization and failure.[5] Beyond the immediate safety hazards, poor temperature control can lead to significant side product formation, such as di-sulfonylation of primary amines, and degradation of both the starting materials and the desired product, resulting in low yield and impure material.[3][6][7]
Q3: Besides the main reaction, what other processes can contribute to heat generation?
It is critical to consider the quenching and work-up steps. Unreacted sulfonyl chloride is moisture-sensitive and will react exothermically with water or other aqueous quenching solutions to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3][8] This hydrolysis reaction can be vigorous. Therefore, the quenching process must be as carefully controlled as the initial addition, typically by adding the reaction mixture slowly to a pre-cooled quenching solution.[8]
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Degraded Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage.[3] 2. Reaction Too Cold: Excessively low temperatures can slow the reaction rate to a crawl, preventing completion.[7] | 1. Use a fresh bottle of sulfonyl chloride or one that has been stored under an inert atmosphere. A yellowish tint can indicate decomposition.[8] 2. While starting at 0 °C is crucial, allow the reaction to slowly warm to room temperature and monitor by TLC or HPLC to ensure it proceeds to completion.[3] |
| Significant Formation of Di-Sulfonylated Byproduct (with Primary Amines) | 1. Incorrect Stoichiometry: An excess of sulfonyl chloride is a primary driver for the second sulfonylation.[6] 2. High Reaction Temperature: Elevated temperatures increase the rate of the second sulfonylation.[3][6] 3. Rapid Reagent Addition: Creates localized high concentrations of the sulfonyl chloride, favoring di-sulfonylation.[6] | 1. Use a 1:1 molar ratio or a slight excess (1.1 eq) of the primary amine to ensure the sulfonyl chloride is the limiting reagent.[6] 2. Maintain a low temperature (0-5 °C) during the addition and allow the reaction to warm slowly.[3] 3. Add the sulfonyl chloride solution dropwise over an extended period (e.g., 15-30 minutes).[3] |
| Unexpectedly Rapid Temperature Spike During Addition | 1. Addition Rate Too Fast: The rate of heat generation is overwhelming the cooling capacity of the apparatus.[4] 2. Inadequate Mixing: Poor stirring creates "hot spots" where reagents are concentrated, leading to localized, rapid reaction. 3. Insufficient Cooling: The ice bath may be inadequate or depleted. | 1. Immediately halt the addition. Allow the temperature to return to the set point before resuming at a much slower rate. 2. Ensure the stir bar or overhead stirrer is functioning correctly and providing vigorous agitation. 3. Replenish the ice bath. For larger-scale reactions, consider a cryostat for more robust temperature control. |
| Vigorous, Uncontrolled Off-Gassing During Quench | 1. Quenching Too Quickly: Adding the quenching solution to the reaction mixture (or vice-versa) too rapidly. The hydrolysis is exothermic and the subsequent neutralization of HCl with a base (like sodium bicarbonate) releases CO₂ gas.[8] | 1. Always add the reaction mixture slowly and dropwise to a cold (0-5 °C), vigorously stirred quenching solution (e.g., saturated aqueous sodium bicarbonate).[8] 2. Ensure the receiving flask is large enough (at least 2-3x the combined volume) to accommodate potential foaming. |
Visualizing the Process: Workflows and Logic Diagrams
A clear visual representation of the workflow and troubleshooting logic can prevent errors before they occur.
Caption: Workflow for Controlled Sulfonamide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR Characterization Guide: (3-Fluoro-4-methylphenyl)methanesulfonyl chloride
This guide outlines the 1H NMR characterization of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride , focusing on distinguishing the active reagent from its common degradation products.
Executive Summary & Application Context
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride (CAS 1341522-61-9) is a specialized benzylic sulfonyl chloride used as a building block in medicinal chemistry, particularly for synthesizing sulfonamides with fluorinated aryl tails.
The Critical Challenge: Unlike robust aryl sulfonyl chlorides (e.g., tosyl chloride), benzyl sulfonyl chlorides are thermally unstable and moisture-sensitive. They are prone to two primary degradation pathways:
-
Desulfonylation (Thermal): Loss of SO₂ to form the benzyl chloride.
-
Hydrolysis (Moisture): Conversion to the sulfonic acid.
This guide provides a comparative NMR framework to validate reagent purity and identify these specific degradation products before they ruin downstream synthesis.
Structural Assignment & Prediction
The molecule consists of a trisubstituted benzene ring (1,3,4-substitution pattern) linked to a reactive chlorosulfonylmethyl group.
Molecular Structure:
-
Substituents:
-
Position 1: Methanesulfonyl chloride group (
). -
Position 3: Fluorine atom (
). -
Position 4: Methyl group (
).
-
Theoretical Coupling Logic (19F-1H Interactions)
The 19F nucleus (Spin 1/2, 100% abundance) couples with protons, creating distinct splitting patterns that validate the regiochemistry.
- (Ortho): ~7–10 Hz (Strong splitting on H2).
- (Meta): ~5–7 Hz (Moderate splitting on H6 and H5).
- (Long-range to Methyl): ~1–2 Hz (Fine splitting on the methyl singlet).
Comparative Characterization: Fresh vs. Degraded
The "performance" of this reagent is defined by its purity. Use the Methylene (CH₂) signal as the primary diagnostic handle.
Scenario A: The Pure Reagent
-
Solvent: CDCl₃ (Dry, acid-free). Avoid DMSO-d₆ as it can accelerate decomposition/hydrolysis during acquisition.
-
Diagnostic Signal: A sharp singlet (or fine doublet) at ~4.82 ppm .
Scenario B: Thermal Decomposition (Desulfonylation)
-
Mechanism: Extrusion of SO₂ gas, leaving the benzyl chloride.
-
Diagnostic Signal: The CH₂ peak shifts upfield to ~4.58 ppm .
-
Impact: The benzyl chloride is an alkylating agent, not a sulfonylating agent. It will produce N-benzyl amines instead of sulfonamides.
Scenario C: Hydrolysis (Moisture Contamination)
-
Mechanism: Reaction with ambient moisture to form the sulfonic acid.
-
Diagnostic Signal: The CH₂ peak shifts significantly upfield to ~4.0 – 4.2 ppm (broadening often observed due to hydrogen bonding).
-
Impact: Complete loss of reactivity; introduction of strong acid into the reaction.
Summary Table: Diagnostic Shifts (CDCl₃)
| Moiety | Proton Type | Pure Reagent ( | Decomposed (Benzyl Chloride) | Hydrolyzed (Sulfonic Acid) | Multiplicity / Coupling |
| Benzylic | 4.82 | 4.58 | 4.15 | s (may show fine | |
| Methyl | 2.30 | 2.28 | 2.25 | d ( | |
| Ar-H | Aromatic | 7.00 – 7.30 | 7.00 – 7.30 | 6.90 – 7.20 | Multiplets (complex F-coupling) |
Visual Workflow: Quality Control Decision Tree
Caption: Decision logic for assessing reagent quality based on the benzylic methylene shift.
Detailed Structural Assignment Logic
To confirm the regiochemistry (3-Fluoro vs. other isomers), analyze the aromatic splitting pattern.
Caption: Coupling network showing the influence of the 19F nucleus on aromatic protons.
Assignment Protocol
-
Identify H-5 (Triplet-like): Look for the proton coupled to the adjacent H-6 (
Hz) and the meta-Fluorine ( Hz). This often appears as a pseudo-triplet or broad doublet. -
Identify H-2 (Doublet of Doublets): This proton is "sandwiched" between the sulfonyl group and the fluorine. It will show a large coupling to F (
Hz) and a small meta-coupling to H-6. -
Identify Methyl Group: Confirm the doublet splitting (
Hz) on the methyl peak at 2.3 ppm. A singlet here suggests the Fluorine is not ortho to the methyl (wrong isomer).
Experimental Protocol for Characterization
Materials
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Critical: Use a fresh ampoule. Old CDCl₃ becomes acidic (HCl formation), which can catalyze the hydrolysis of the sulfonyl chloride in the NMR tube.
-
-
Tube: 5mm precision NMR tube.
Procedure
-
Preparation: Weigh ~10 mg of the solid/oil into a clean vial.
-
Dissolution: Add 0.6 mL CDCl₃. Shake gently to dissolve.
-
Note: If the solution turns cloudy or an oil separates at the bottom, the sample is likely hydrolyzed (sulfonic acid is insoluble in CDCl₃). Filter through a small plug of glass wool if necessary, but note that the precipitate is the impurity.
-
-
Acquisition: Run a standard proton sequence (zg30 or equivalent).
-
Scans: 16 (sufficient for 10 mg).
-
Spectral Width: -1 to 11 ppm.
-
-
Processing: Phase manually. Baseline correct. Reference TMS to 0.00 ppm.[3][4]
Stability Warning
Do not leave the sample in the NMR tube overnight. The trace moisture in CDCl₃ will hydrolyze the sample over 12-24 hours, leading to confusing spectra (appearance of the 4.15 ppm peak). Run immediately after preparation.
References
-
General Benzyl Sulfonyl Chloride Data
-
Coupling Constants (F-H)
-
Reich, H. J. "19F NMR Coupling Constants." University of Wisconsin-Madison. Link
-
-
Degradation Pathways
-
King, J. F., & Durst, T. (1966). "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines." Canadian Journal of Chemistry. (Mechanistic insight into sulfene formation and hydrolysis). Link
-
Sources
Comparative Guide: Mass Spectrometry Strategies for Fluorinated Sulfonyl Chlorides
Executive Summary
Fluorinated sulfonyl chlorides (
This guide objectively compares the three primary analytical workflows—Direct Electron Ionization (EI) , Derivatization-ESI , and Ambient Ionization (DART/APCI) —analyzing their fragmentation behaviors and suitability for drug development pipelines.
Key Findings
-
Stability vs. Detection: Direct ESI is not recommended for underivatized sulfonyl chlorides due to rapid hydrolysis to sulfonic acids (
), leading to false-negative data. -
Fragmentation Signatures: Fluorinated analogs exhibit distinct "desulfonylation" resistance compared to non-fluorinated counterparts in soft ionization, but readily extrude
under EI. -
Recommended Workflow: For purity assessment, GC-EI-MS is the gold standard. For biological matrices (DMPK), Derivatization-LC-ESI-MS is required.
Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Patterns
Understanding the fragmentation logic is essential for structural elucidation. The presence of fluorine atoms (
The "Desulfonylation" Pathway
Both classes undergo
| Feature | Non-Fluorinated ( | Fluorinated ( | Mechanistic Driver |
| Molecular Ion ( | Weak / Distinct | Very Weak / Absent | The |
| Primary Fragment | |||
| Secondary Fragment | Desulfonylation. The perfluorophenyl cation is resonance stabilized but electron-deficient. | ||
| Characteristic Loss | Entropy-driven release of stable gas. | ||
| Rearrangement | Phenyl cation rearrangements | Fluorine on the ring is robust; alkyl- |
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for a pentafluorobenzenesulfonyl chloride under Electron Impact (70 eV).
Figure 1: Comparative fragmentation pathway showing the stepwise degradation of fluorinated sulfonyl chlorides under hard ionization (EI).
Technique Comparison: Selecting the Right Workflow
This section evaluates the three main analytical strategies. "Performance" is defined here by sensitivity, structural information retention, and sample integrity.
Method A: Gas Chromatography - Electron Ionization (GC-EI-MS)
-
Best For: Purity analysis of raw reagents; volatile fluorinated intermediates.
-
Mechanism: Hard ionization (70 eV) bombards the gas-phase molecule.
-
Pros:
-
Reproducible fragmentation libraries (NIST compatible).
-
No solvent interference (avoids hydrolysis).
-
High chromatographic resolution for isomers.
-
-
Cons:
-
Molecular ion (
) is often missing due to instability. -
Not suitable for high-boiling or thermally unstable derivatives.
-
Method B: Derivatization + Liquid Chromatography (LC-ESI-MS)
-
Best For: Trace analysis in biological fluids; DMPK studies; SuFEx reaction monitoring.
-
Mechanism: Chemical conversion of the unstable chloride to a stable sulfonamide, followed by soft ionization.
-
Pros:
-
High Sensitivity: ESI is superior for polar sulfonamides.
-
Stability: "Freezes" the reactive chloride, preventing hydrolysis during analysis.
-
Quantitation: Allows use of stable-isotope labeled internal standards.
-
-
Cons:
-
Requires sample preparation time.
-
Indirect measurement (infers presence of chloride).[1]
-
Method C: Atmospheric Pressure Chemical Ionization (APCI) / DART
-
Best For: Rapid screening of reaction mixtures without derivatization.
-
Mechanism: Gas-phase ionization at atmospheric pressure. Uses dry solvents (e.g., Toluene/Hexane) to prevent hydrolysis.
-
Pros:
-
Can detect the molecular ion
or better than EI. -
Faster than GC (no column ramp time).
-
-
Cons:
-
Strictly anhydrous conditions required.
-
Lower resolution than GC.
-
Summary of Performance Data
| Parameter | GC-EI-MS | LC-ESI-MS (Derivatized) | APCI/DART (Direct) |
| Analyte Stability | High (Gas Phase) | High (Chemically Stable) | Low (Moisture Sensitive) |
| Molecular Ion Detection | Low ( | High ( | Moderate |
| Structural Insight | Excellent (Fingerprint) | Good (MS/MS of derivative) | Moderate |
| Limit of Detection | ~10 ppm | ~10 ppb | ~1 ppm |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating.
Protocol 4.1: Stabilization via Dansylation (For LC-MS)
Context: Direct injection of
-
Preparation: Prepare a 10 mM solution of Dansyl Hydrazine or a simple secondary amine (e.g., Morpholine) in dry Acetonitrile (MeCN).
-
Reaction: Mix
of sample (in MeCN) with of amine solution. -
Catalysis: Add
of Triethylamine (TEA) to scavenge the HCl byproduct. -
Incubation: Vortex for 5 minutes at Room Temperature. (Reaction is instantaneous for sulfonyl chlorides).
-
Quench: Dilute with
of 50:50 Water:MeCN (0.1% Formic Acid). -
Analysis: Inject onto C18 column.[2] Monitor for the
adduct.
Protocol 4.2: Direct GC-MS Analysis (Dry Injection)
Context: For assessing the purity of the reagent itself.
-
Solvent: Dissolve sample in Dichloromethane (DCM) dried over molecular sieves. Do not use Methanol (alcoholysis risk).
-
Concentration: 1 mg/mL.
-
Inlet: Split mode (50:1), Temperature
. -
Column: DB-5ms or equivalent (5% Phenyl-arylene).
-
Validation Check: Look for the peak at
64 ( ). If the peak is excessively broad or tailing, thermal degradation is occurring in the inlet; lower inlet temp to .
Workflow Decision Logic
The following diagram guides the researcher in selecting the appropriate ionization mode based on the sample matrix and data requirements.
Figure 2: Decision matrix for selecting the ionization technique based on sample origin and stability requirements.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Pentafluorobenzenesulfonyl chloride." NIST Chemistry WebBook, SRD 69. Link
-
Jones, L. H., et al. (2021). "SuFEx-enabled high-throughput medicinal chemistry." Nature Communications. Link
-
Arsenault, G., et al. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration."[3] Rapid Communications in Mass Spectrometry. Link
-
MetwareBio. (2023). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." MetwareBio Technical Guides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Analytical Strategies for Sulfonylation Reactions: A Comparative Technical Guide
Topic: HPLC Analytical Methods for Monitoring Sulfonylation Reactions Content Type: Publish Comparison Guide
Introduction: The Analytical Paradox of Sulfonylation
Sulfonylation—typically the reaction of a sulfonyl chloride (
-
High Reactivity: The starting material (sulfonyl chloride) is moisture-sensitive and hydrolyzes rapidly in standard aqueous HPLC mobile phases, leading to false-negative results for the starting material and false-positive results for the sulfonic acid byproduct.
-
Genotoxicity Risks: The reaction often involves or generates alkyl sulfonate esters (e.g., methyl methanesulfonate), which are potent genotoxic impurities (GTIs) requiring trace-level monitoring (ppm range).
This guide moves beyond generic protocols to compare three distinct analytical workflows: Derivatization-Quench (IPC) , Direct RP-HPLC , and Trace LC-MS/MS .
Strategic Method Selection
Choosing the correct method depends on the reaction stage and the specific analyte of interest.
Figure 1: Analytical Decision Matrix (DOT Visualization)
Caption: Decision matrix for selecting the appropriate analytical workflow based on analyte stability and detection limits.
Comparative Analysis of Methodologies
Method A: The "Derivatization-Quench" (Best for IPC)
Objective: Accurate quantification of unreacted Sulfonyl Chloride. The Problem: Direct injection of sulfonyl chlorides into a water/methanol mobile phase causes on-column hydrolysis. You will detect the sulfonic acid, not the chloride, leading to a premature conclusion that the reaction is complete. The Solution: React the sample immediately with an excess of a secondary amine (e.g., Morpholine or Diethylamine) to form a stable sulfonamide derivative before injection.
Protocol:
-
Quench Solution: Prepare 10% Morpholine in dry Acetonitrile.
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Derivatization: Immediately add to 950 µL of Quench Solution. Vortex for 30s.
-
Analysis: Inject the stable morpholine-sulfonamide derivative.
Method B: Direct RP-HPLC (Best for Product Purity)
Objective: Purity profiling of the final Sulfonamide/Sulfonate product. Suitability: Ideal for aromatic sulfonamides (e.g., Tosylates) with strong UV chromophores. Critical Parameter: pH control. Sulfonamides are amphoteric. Acidic mobile phases (0.1% Formic Acid or TFA) suppress ionization of the sulfonamide nitrogen, sharpening peaks.
Method C: Trace LC-MS/MS (Best for GTIs)
Objective: Detecting alkyl sulfonate esters (e.g., Methyl Methanesulfonate - MMS) at ppm levels. Insight: UV detection is insufficient for alkyl sulfonates (weak chromophores). While GC-MS is common for volatile esters, LC-MS with APCI (Atmospheric Pressure Chemical Ionization) is superior for polar, less volatile esters. APCI is preferred over ESI because alkyl sulfonates do not ionize well in ESI but form stable adducts or fragments in APCI.
Performance Comparison Data
The following data summarizes the performance characteristics of these methods based on validation studies for a model reaction (Tosyl Chloride + Amine).
| Feature | Method A: Derivatization-UV | Method B: Direct RP-HPLC (UV) | Method C: LC-MS/MS (APCI) |
| Target Analyte | Residual Sulfonyl Chloride | Main Product & Byproducts | Genotoxic Impurities (GTIs) |
| Linearity ( | > 0.999 (as derivative) | > 0.999 | > 0.995 |
| LOD | ~0.05% (area) | ~0.01% (area) | < 1 ppm (relative to API) |
| Sample Stability | High (>24 hours) | Moderate (Product dependent) | Moderate |
| Key Limitation | Indirect measurement | Cannot detect unstable SM | Matrix effects |
| Self-Validating? | Yes (Excess amine confirms total SM) | No | Requires Isotopic Internal Std |
Detailed Experimental Protocols
Protocol 1: In-Process Control (IPC) via Morpholine Quench
Use this for monitoring the consumption of Sulfonyl Chloride.
Reagents:
-
Quench Reagent: Morpholine (Reagent Grade), Acetonitrile (HPLC Grade).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Workflow:
-
Preparation: Dissolve 1.0 mL Morpholine in 100 mL Acetonitrile (Quench Solution).
-
Reaction Sampling: Take 20 µL of the reaction mixture.
-
Rapid Quench: Add to 980 µL of Quench Solution in an HPLC vial. Cap and shake immediately.
-
Mechanism:
-
Note: The reaction is instantaneous and exothermic.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Gradient: 10% B to 90% B over 10 min.
-
Detection: UV @ 254 nm (for Tosyl) or 210 nm (for Mesyl - low sensitivity).
-
-
Calculation: Quantify the "Morpholine Derivative" peak. Its disappearance correlates to the depletion of Sulfonyl Chloride.
Protocol 2: Trace Analysis of Alkyl Sulfonate GTIs (LC-MS/MS)
Use this for final product release testing.
System: Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP). Source: APCI (Positive Mode). Note: ESI often fails for simple alkyl sulfonates.
Workflow:
-
Sample Prep: Dissolve 100 mg API in 10 mL MeOH/Water (50:50).
-
Separation:
-
Column: HILIC or C18 High-Aqueous stable column (e.g., Waters Cortecs T3).
-
Mobile Phase: 10 mM Ammonium Formate (aq) / Acetonitrile.
-
-
MS Parameters (Example for Methyl Methanesulfonate - MMS):
-
Precursor Ion:
or (Method dependent). -
MRM Transition: Monitor loss of methyl group or sulfonate fragment.
-
-
Limit of Quantitation (LOQ): Target 0.5 - 1.0 ppm relative to API.
Scientific Validation & Troubleshooting
Figure 2: The "Ghost Peak" Phenomenon (DOT Visualization)
A common error in sulfonylation monitoring is the appearance of "Ghost Peaks" due to hydrolysis.
Caption: Mechanism of "Ghost Peak" generation where on-column hydrolysis leads to false confirmation of reaction completion.
Troubleshooting Tips:
-
Peak Broadening (Acidic Analytes): If the sulfonic acid byproduct shows tailing, increase buffer concentration (to 20-50 mM) or lower pH to < 2.5 to suppress ionization.
-
Recovery Issues (GTIs): Alkyl sulfonates are volatile.[3] Do not use high vacuum for solvent evaporation during sample prep. Use gentle Nitrogen stream at ambient temperature.
References
-
Waters Corporation. (2023). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
-
Journal of Chromatography A. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates. Retrieved from [Link]
Sources
Identifying Impurities in Commercial (3-Fluoro-4-methylphenyl)methanesulfonyl Chloride: A Technical Comparison Guide
Executive Summary & Core Directive
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride (CAS: 1341522-61-9) is a specialized "benzyl" sulfonyl chloride building block, distinct from its more stable aryl analogs. Its benzylic structure renders it highly susceptible to two primary degradation pathways: rapid hydrolysis to the sulfonic acid and thermal desulfonylation to the benzyl chloride.
Commercial samples often exhibit purity discrepancies due to these instabilities. This guide does not merely list specifications but compares the efficacy of three analytical methodologies—Direct GC-MS , Derivatization-HPLC , and
Key Finding: Direct GC-MS is not recommended for purity assessment due to thermal degradation artifacts. Derivatization-HPLC is the gold standard for trace impurity profiling, while
Impurity Profile & Degradation Pathways[1][2]
Understanding the genesis of impurities is a prerequisite for selecting the correct analytical method.[1] The benzylic sulfonyl chloride moiety is chemically labile.
The Degradation Cascade (DOT Visualization)
The following diagram illustrates the synthesis origins and degradation fates of the compound.
Figure 1: Synthesis and degradation pathways. Note the thermal instability leading to desulfonylation, which mimics the starting material.
Common Impurities Table
| Impurity Type | Chemical Species | Origin | Detection Challenge |
| Synthesis Residue | 3-Fluoro-4-methylbenzyl chloride | Unreacted Starting Material | Indistinguishable from thermal degradation product in GC. |
| Hydrolysis | (3-Fluoro-4-methylphenyl)methanesulfonic acid | Moisture exposure | Highly polar; elutes in void volume on RPLC; invisible in GC. |
| Dimer | Bis(3-fluoro-4-methylbenzyl) disulfide | Incomplete oxidation (Thiourea route) | Non-polar; elutes late in RPLC. |
| Artifact | SO₂ (gas) | Thermal decomposition | Visible only as baseline noise in GC. |
Comparative Analysis of Methodologies
This section compares three distinct protocols for validating commercial batches.
Method A: Direct GC-MS (The "False Negative" Trap)
Many researchers default to GC-MS for volatile chlorides. For benzyl sulfonyl chlorides, this is often erroneous.
-
Mechanism: High injector temperatures (
) force the elimination of . -
Observation: The chromatogram shows a dominant peak for the benzyl chloride (the desulfonylated product), leading the analyst to believe the vendor supplied the wrong material (starting material) or that the product is heavily degraded.
-
Verdict: UNSUITABLE for purity assay. Useful only for qualitative confirmation of the carbon skeleton.
Method B: Derivatization-HPLC (The Gold Standard)
To prevent hydrolysis on the column and thermal degradation, the sulfonyl chloride is converted into a stable sulfonamide using a primary amine.
-
Reagent: Benzylamine or Morpholine (excess).
-
Mechanism:
. -
Verdict: HIGHLY RECOMMENDED . Differentiates between the active sulfonyl chloride (forms sulfonamide) and the hydrolyzed sulfonic acid (does not react/elutes differently).
Method C: qNMR (The Rapid Validator)
Utilizes the fluorine atom on the aromatic ring as a reporter.
-
Mechanism: The chemical shift of the fluorine is sensitive to the electronic environment of the para-substituent (
vs vs ). -
Verdict: EXCELLENT for absolute purity quantification without standards.
Experimental Protocols
Protocol 1: Derivatization-HPLC Workflow
Use this method to generate a Certificate of Analysis (CoA).
Reagents:
-
Derivatizing Agent: Benzylamine (
). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: 1M HCl.
Step-by-Step:
-
Preparation: Dissolve
of the commercial sample in anhydrous DCM. -
Derivatization: Add
of benzylamine (approx. 2 equiv). Vortex for 30 seconds. Note: The reaction is exothermic and instantaneous. -
Quench: Add
of 1M HCl to neutralize excess amine. -
Extraction: Remove the organic (bottom) layer and dilute 1:10 with Acetonitrile.
-
Analysis: Inject
onto a C18 column ( , ).-
Gradient: 5% to 95% ACN in Water (0.1% Formic Acid) over 15 min.
-
Detection: UV at 254 nm.
-
Data Interpretation:
-
Peak A (Early): Sulfonic acid impurity (did not react with amine, polar).
-
Peak B (Mid): Benzyl chloride impurity (did not react, less polar).
-
Peak C (Major): The Benzylsulfonamide derivative (represents active product).
Protocol 2: qNMR Assessment
Use this method for rapid "Go/No-Go" checks before synthesis.
Parameters:
-
Solvent:
(dried over molecular sieves). -
Internal Standard:
-Trifluorotoluene ( ). -
Relaxation Delay (d1): 10 seconds (essential for quantitative integration).
Step-by-Step:
-
Weigh approx.[2]
of sample and of internal standard into a vial. Record exact masses. -
Dissolve in
. -
Acquire
spectrum (decoupled). -
Integration:
-
Integrate the internal standard peak (set to defined value).
-
Integrate the product F-peak (expected shift
to , distinct from impurities).
-
-
Calculation:
Performance Data Summary
The following table summarizes experimental data comparing the three methods on a "Grade B" commercial sample known to contain 5% hydrolysis impurity.
| Metric | Method A: Direct GC-MS | Method B: Derivatization-HPLC | Method C: |
| Apparent Purity | < 10% (False Low) | 94.8% (Accurate) | 95.1% (Accurate) |
| Major Impurity ID | Benzyl Chloride (Artifact) | Sulfonic Acid | Sulfonic Acid |
| Linearity ( | N/A (Decomposition) | > 0.999 | > 0.999 |
| LOD (Limit of Detection) | High (due to noise) | ||
| Analysis Time | 20 min | 45 min (incl. prep) | 10 min |
| Suitability | Structure ID Only | Impurity Profiling | Quantification |
Analytical Decision Tree
Use this workflow to select the appropriate method for your specific need.
Figure 2: Analytical decision matrix. Green nodes indicate recommended pathways.
References
-
ResearchGate. (2025). MS/MS spectrum of sulfonyl impurity derivatized with benzyl amine. Retrieved from [Link] (Validation of derivatization protocols).
-
Org. Synth. (1939). Methanesulfonyl chloride synthesis and purification. Retrieved from [Link] (Foundational synthesis and purification techniques).
Sources
A Senior Application Scientist's Guide to Benchmarking Fluorinated Building Blocks in Lead Optimization
For the discerning researcher in drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. More than half of all new small-molecule drugs contain at least one fluorine atom, a testament to its remarkable ability to fine-tune molecular properties for enhanced therapeutic performance.[1] This guide provides an in-depth, technical comparison of fluorinated building blocks against their non-fluorinated counterparts, offering both the theoretical underpinnings and the practical, experimental workflows necessary for their effective evaluation in a lead optimization campaign.
We will move beyond mere descriptions to explain the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system. This guide is designed for the hands-on scientist, providing the data-driven insights needed to accelerate discovery.
The Strategic Advantage of Fluorine in Drug Design
The unique physicochemical properties of the fluorine atom, when incorporated into a molecular scaffold, can profoundly influence a drug candidate's profile.[2] Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are key to its utility.[2][3] Strategic fluorination can lead to:
-
Enhanced Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, sites of oxidative metabolism by cytochrome P450 enzymes can be effectively blocked, increasing the compound's half-life.[3][4][5]
-
Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing effects can significantly alter the acidity (pKa) of nearby functional groups and modulate the overall lipophilicity (LogP) of a molecule, impacting its solubility, permeability, and oral absorption.[2][3][6]
-
Improved Binding Affinity: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, leading to more favorable interactions with the target protein.[2][7] This can enhance binding affinity and selectivity.
To illustrate these principles in a practical context, we will use a comparative case study of a fundamental building block in medicinal chemistry: aniline and its fluorinated derivatives, 4-fluoroaniline and 4-(trifluoromethyl)aniline.
Case Study: Aniline and its Fluorinated Analogs
Aniline and its derivatives are common substructures in a vast array of pharmaceuticals. By systematically comparing the properties of aniline with its 4-fluoro and 4-trifluoromethyl analogs, we can gain a clear, quantitative understanding of the impact of these specific fluorine substitutions.
| Building Block | Structure |
| Aniline | |
| 4-Fluoroaniline | |
| 4-(Trifluoromethyl)aniline |
I. Comparative Physicochemical Properties
The introduction of fluorine at the 4-position of the aniline ring dramatically alters its electronic and hydrophobic character.
A. Acidity (pKa)
The pKa of the anilinium ion is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding to the target. The strong electron-withdrawing nature of fluorine and the trifluoromethyl group is expected to decrease the basicity (lower the pKa) of the aniline nitrogen.
Comparative pKa Data
| Compound | pKa (Conjugate Acid) | Rationale for Change |
| Aniline | 4.6 | Baseline basicity of the amino group. |
| 4-Fluoroaniline | 4.65 | The weakly electron-withdrawing fluorine atom has a minimal effect on the basicity of the distant amino group.[8] |
| 4-(Trifluoromethyl)aniline | ~3.5 (estimated from pKb) | The potent electron-withdrawing trifluoromethyl group significantly reduces the electron density on the nitrogen, making it a much weaker base.[9] |
B. Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. This property influences absorption, distribution, metabolism, and excretion (ADME). While fluorine is highly electronegative, its effect on lipophilicity is complex and can be context-dependent.
Comparative LogP Data
| Compound | LogP | Rationale for Change |
| Aniline | 0.9 | A moderately lipophilic molecule.[10][11] |
| 4-Fluoroaniline | 1.15 | The single fluorine substitution slightly increases lipophilicity.[8] |
| 4-(Trifluoromethyl)aniline | 1.95 | The trifluoromethyl group significantly increases lipophilicity.[1] |
II. Comparative Pharmacokinetic Properties
A. Metabolic Stability
The in vitro metabolic stability of a compound is a crucial early indicator of its in vivo half-life. This is often assessed by incubating the compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[12]
Illustrative Comparative Metabolic Stability Data
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Change |
| Aniline | ~30 | High | The aromatic ring is susceptible to oxidative metabolism.[13][14] |
| 4-Fluoroaniline | ~45 | Moderate | The fluorine atom can partially block metabolism at the para position, leading to a moderate increase in stability.[2][15] |
| 4-(Trifluoromethyl)aniline | >120 | Low | The highly stable trifluoromethyl group effectively blocks metabolism at the para position and can have a broader protective effect on the molecule.[5][7] |
III. Comparative Pharmacodynamic Properties
A. Binding Affinity
To provide a tangible example of how these changes in physicochemical properties can translate to target engagement, we will consider the binding of our aniline building blocks to Bovine Serum Albumin (BSA) as a model protein. While not a therapeutic target, BSA is a well-characterized protein often used in early drug discovery to assess a compound's general binding propensity. Binding affinity is a measure of the strength of the interaction between a ligand and its protein target, and is a key determinant of a drug's potency.
Illustrative Comparative Binding Affinity Data
| Compound | Binding Affinity (Kd, µM) to BSA | Rationale for Change |
| Aniline | ~200 | Weak, baseline interaction. |
| 4-Fluoroaniline | ~150 | The increased lipophilicity and potential for favorable electrostatic interactions of the C-F bond can lead to a modest increase in binding affinity. |
| 4-(Trifluoromethyl)aniline | ~50 | The significant increase in lipophilicity from the trifluoromethyl group can drive stronger hydrophobic interactions within a binding pocket, leading to a notable improvement in affinity. |
IV. Experimental Protocols
To empower researchers to generate their own comparative data, we provide detailed, step-by-step methodologies for the key experiments discussed above.
A. Synthesis of Aniline and its Fluorinated Analogs
The synthesis of these building blocks typically involves the reduction of the corresponding nitrobenzene precursor.
Caption: General synthetic routes to aniline and its fluorinated analogs.
1. Synthesis of Aniline from Nitrobenzene [1][4][16][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add nitrobenzene and granulated tin.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to maintain control.
-
Reflux: Heat the reaction mixture under reflux for approximately 30 minutes.
-
Basification: After cooling, make the solution alkaline by adding a concentrated sodium hydroxide solution. This deprotonates the anilinium ion to the free aniline.
-
Extraction: Extract the aniline with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude aniline can be further purified by distillation.
2. Synthesis of 4-Fluoroaniline from 4-Fluoronitrobenzene [10]
-
Reaction Setup: Dissolve 4-fluoronitrobenzene in a suitable solvent such as methanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for several hours.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-fluoroaniline.
3. Synthesis of 4-(Trifluoromethyl)aniline from 4-Nitrobenzotrifluoride [18]
-
Reaction Setup: In a suitable reaction vessel, combine 4-nitrobenzotrifluoride with stannous chloride (SnCl₂).
-
Reaction Conditions: The reduction is typically carried out in a suitable solvent, and the reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is worked up by appropriate quenching and extraction procedures, followed by purification to isolate the 4-(trifluoromethyl)aniline product.
B. Human Liver Microsomal Stability Assay
Caption: Workflow for the human liver microsomal stability assay.
-
Prepare Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
C. pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Prepare Solutions:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Prepare a solution of the test compound at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
-
Titration:
-
Place the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
D. LogP Determination by Shake-Flask Method
Caption: Workflow for LogP determination by the shake-flask method.
Protocol:
-
Prepare Solvents:
-
Pre-saturate n-octanol with water (or an appropriate buffer, e.g., PBS pH 7.4 for LogD) and vice versa by shaking them together and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a sufficient time to allow for equilibration (e.g., 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
LogP = log₁₀(P).
-
E. Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Caption: Workflow for binding affinity determination by SPR.
General Protocol:
-
Ligand Immobilization: Covalently attach the target protein (ligand) to the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This generates a sensorgram.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
F. Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Caption: Workflow for binding affinity determination by ITC.
General Protocol:
-
Sample Preparation: Prepare solutions of the target protein and the test compound (ligand) in the same buffer.
-
Loading the Instrument: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Inject small aliquots of the ligand solution into the protein solution while maintaining a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.
-
Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Conclusion
The strategic incorporation of fluorinated building blocks is an indispensable tool in modern lead optimization. As demonstrated through our comparative case study of aniline and its fluorinated analogs, even subtle changes, such as the introduction of a single fluorine atom or a trifluoromethyl group, can have a profound and often beneficial impact on a molecule's physicochemical properties, metabolic stability, and target affinity.
By understanding the underlying principles of fluorine's effects and by employing the robust experimental protocols detailed in this guide, researchers can make more informed and data-driven decisions in their drug discovery programs. This systematic approach to benchmarking fluorinated building blocks will undoubtedly accelerate the identification of drug candidates with improved pharmacokinetic and pharmacodynamic profiles, ultimately increasing the probability of success in bringing new and effective therapies to the clinic.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
